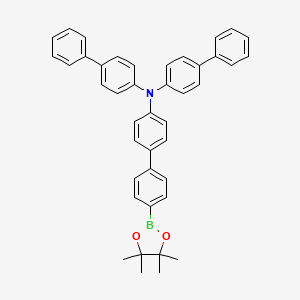
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H18N2O5 It is a derivative of hydrazine and is characterized by the presence of a methoxyphenyl group attached to the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazodicarboxylate with 4-methoxyphenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of reactants into a reactor, maintaining optimal reaction conditions, and continuously removing the product. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pathways involved include oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl hydrazodicarboxylate: A precursor in the synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate.
4-Methoxyphenylhydrazine: Another precursor used in the synthesis.
Diethyl 1,2-hydrazinedicarboxylate: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O5 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
ethyl N-(ethoxycarbonylamino)-N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-4-19-12(16)14-15(13(17)20-5-2)10-6-8-11(18-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
RVCRNHIRVCDAFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)



![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)





![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
